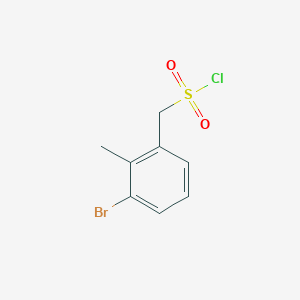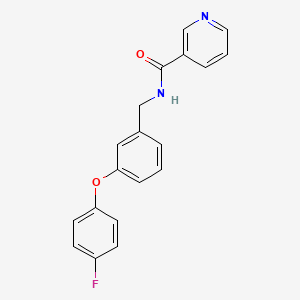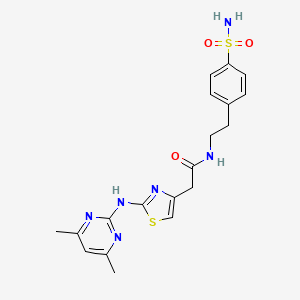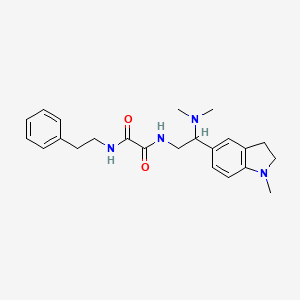![molecular formula C20H23FN4OSi B2802531 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole CAS No. 1802154-20-6](/img/structure/B2802531.png)
6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: The {[2-(trimethylsilyl)ethoxy]methyl} group is often introduced via etherification reactions, ensuring steric and electronic considerations for optimal activity.
Métodos De Preparación
The synthesis of 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves multi-step organic reactions:
Formation of the Indole Core
: The indole structure is synthesized through Fischer indole synthesis.
Fluorination
: Incorporation of the fluorine atom typically via electrophilic fluorination using reagents like Selectfluor.
Pyrrolo[2,3-d]pyrimidine Assembly
: This is achieved through cyclization reactions involving functionalized pyrimidine precursors.
Análisis De Reacciones Químicas
This compound engages in various types of reactions:
Oxidation
: Oxidizing agents such as m-chloroperbenzoic acid can introduce functional groups or modify the electronic properties of the molecule.
Reduction
: Hydrogenation in the presence of catalysts like palladium on carbon affects specific double bonds or functional groups.
Substitution
: Nucleophilic substitutions, particularly involving the fluoro group, can be carried out under controlled conditions. Major products from these reactions vary but commonly include derivatives with modified electronic or steric properties, enhancing its reactivity or affinity for biological targets.
Aplicaciones Científicas De Investigación
6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole finds uses across:
Chemistry
: As a building block in synthetic organic chemistry for crafting complex molecules.
Biology
: Study of interactions with enzymes and cellular receptors.
Medicine
: Potential therapeutic agent or lead compound in drug development due to its unique structure and activity.
Industry
: Use as a precursor in manufacturing specialized materials or agrochemicals.
Mecanismo De Acción
The mechanism involves interactions with molecular targets like enzymes or receptors, affecting specific biochemical pathways. The fluorine atom enhances the compound's stability and reactivity, improving its efficacy. The {[2-(trimethylsilyl)ethoxy]methyl} group may modulate solubility and cellular uptake, aiding in its biological activity.
Comparación Con Compuestos Similares
Similar compounds include other fluorinated indole derivatives and pyrrolo[2,3-d]pyrimidines. What sets this compound apart is the synergy of its multiple functional groups, combining the biological activities of both scaffolds while adding unique properties through its fluorination and silyl ether substituents.
Remember, these are generalized details and real-world experimental data would provide a fuller picture. Need more info about any of these sections?
Propiedades
IUPAC Name |
2-[[4-(6-fluoro-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQGYCBNRONJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)


![6-{[5-(benzylsulfanyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2802455.png)

![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2802462.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)


![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
